4-(Ethylamino)phenol hydrochloride
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Overview
Description
4-(Ethylamino)phenol hydrochloride is an organic compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound is typically available as a powder and is known for its stability at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)phenol hydrochloride involves the ethylation of 4-aminophenol. The reaction typically proceeds under acidic conditions to facilitate the formation of the hydrochloride salt. A common synthetic route involves the reaction of 4-aminophenol with ethylamine in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-(Ethylamino)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)phenol hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in electrophilic aromatic substitution reactions, where it activates the aromatic ring towards electrophiles . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: The parent compound, which lacks the ethyl group.
4-(Methylamino)phenol: Similar structure but with a methyl group instead of an ethyl group.
4-(Dimethylamino)phenol: Contains two methyl groups on the amino group.
Uniqueness
4-(Ethylamino)phenol hydrochloride is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(ethylamino)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-9-7-3-5-8(10)6-4-7;/h3-6,9-10H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTZOEWGIRTZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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